Cas no 400819-99-0 (3,5-Dihydro-3-methyl-4H-2,3-benzodiazepin-4-one)

3,5-Dihydro-3-methyl-4H-2,3-benzodiazepin-4-one is a benzodiazepine derivative with a unique heterocyclic structure, offering potential utility in pharmaceutical and chemical research. Its fused diazepine ring system provides a versatile scaffold for the development of bioactive compounds, particularly in CNS-targeted applications. The methyl substitution at the 3-position enhances stability and may influence binding affinity in receptor studies. This compound is of interest for its role as an intermediate in synthesizing more complex molecules, including potential anxiolytics or anticonvulsants. Its well-defined structure and purity make it suitable for mechanistic studies and structure-activity relationship (SAR) investigations.
3,5-Dihydro-3-methyl-4H-2,3-benzodiazepin-4-one structure
400819-99-0 structure
Product Name:3,5-Dihydro-3-methyl-4H-2,3-benzodiazepin-4-one
CAS No:400819-99-0
MF:C10H10N2O
MW:174.199202060699
MDL:MFCD25963162
CID:2156771
PubChem ID:22243679
Update Time:2025-10-05

3,5-Dihydro-3-methyl-4H-2,3-benzodiazepin-4-one Chemical and Physical Properties

Names and Identifiers

    • 4H-2,3-benzodiazepin-4-one, 3,5-dihydro-3-methyl-
    • 3-methyl-3H-benzo[d][1,2]diazepin-4(5H)-one
    • 4,5-dihydro-3-methyl-3H-2,3-benzodiazepin-4-one
    • FTLQNFDLQJSQKY-UHFFFAOYSA-N
    • 4H-2,3-Benzodiazepin-4-one,3,5-dihydro-3-Methyl-
    • CS-14661
    • 3-methyl-5H-2,3-benzodiazepin-4-one
    • CS-M2516
    • AKOS037650338
    • SCHEMBL6095630
    • 3-methyl-4,5-dihydro-3H-2,3-benzodiazepin-4-one
    • 400819-99-0
    • 3,5-Dihydro-3-methyl-4H-2,3-benzodiazepin-4-one
    • MDL: MFCD25963162
    • Inchi: 1S/C10H10N2O/c1-12-10(13)6-8-4-2-3-5-9(8)7-11-12/h2-5,7H,6H2,1H3
    • InChI Key: FTLQNFDLQJSQKY-UHFFFAOYSA-N
    • SMILES: O=C1CC2C=CC=CC=2C=NN1C

Computed Properties

  • Exact Mass: 174.079312947g/mol
  • Monoisotopic Mass: 174.079312947g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 0
  • Complexity: 237
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 32.7
  • XLogP3: 0.8

3,5-Dihydro-3-methyl-4H-2,3-benzodiazepin-4-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Apollo Scientific
OR370077-1g
3-Methyl-3H-benzo[d][1,2]diazepin-4(5H)-one
400819-99-0 >98%
1g
£541.00 2025-02-20
TRC
B198618-10mg
3,5-Dihydro-3-methyl-4H-2,3-benzodiazepin-4-one
400819-99-0
10mg
$ 50.00 2022-06-07
TRC
B198618-50mg
3,5-Dihydro-3-methyl-4H-2,3-benzodiazepin-4-one
400819-99-0
50mg
$ 185.00 2022-06-07
TRC
B198618-100mg
3,5-Dihydro-3-methyl-4H-2,3-benzodiazepin-4-one
400819-99-0
100mg
$ 275.00 2022-06-07
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
H10000-1g
4H-2,3-benzodiazepin-4-one, 3,5-dihydro-3-methyl-
400819-99-0 98%
1g
¥10562.0 2023-09-07
eNovation Chemicals LLC
D765069-100mg
4H-2,3-Benzodiazepin-4-one, 3,5-dihydro-3-Methyl-
400819-99-0 98+%
100mg
$255 2024-06-06
eNovation Chemicals LLC
D765069-250mg
4H-2,3-Benzodiazepin-4-one, 3,5-dihydro-3-Methyl-
400819-99-0 98+%
250mg
$405 2024-06-06
eNovation Chemicals LLC
D765069-1g
4H-2,3-Benzodiazepin-4-one, 3,5-dihydro-3-Methyl-
400819-99-0 98+%
1g
$785 2024-06-06
Aaron
AR00C72Q-100mg
4H-2,3-Benzodiazepin-4-one, 3,5-dihydro-3-methyl-
400819-99-0 98%
100mg
$211.00 2025-02-10
Aaron
AR00C72Q-250mg
4H-2,3-Benzodiazepin-4-one, 3,5-dihydro-3-methyl-
400819-99-0 98%
250mg
$352.00 2025-02-10

Additional information on 3,5-Dihydro-3-methyl-4H-2,3-benzodiazepin-4-one

Recent Advances in the Study of 3,5-Dihydro-3-methyl-4H-2,3-benzodiazepin-4-one (CAS: 400819-99-0)

The compound 3,5-Dihydro-3-methyl-4H-2,3-benzodiazepin-4-one (CAS: 400819-99-0) has garnered significant attention in recent years due to its potential therapeutic applications in neurological and psychiatric disorders. This research brief aims to summarize the latest findings regarding its pharmacological properties, mechanisms of action, and potential clinical applications.

Recent studies have elucidated the compound's role as a selective antagonist of AMPA receptors, which are implicated in excitatory neurotransmission. This property makes it a promising candidate for the treatment of conditions such as epilepsy, neuropathic pain, and neurodegenerative diseases. Preclinical trials have demonstrated its efficacy in reducing seizure activity in animal models, with a favorable safety profile.

In addition to its neurological applications, 3,5-Dihydro-3-methyl-4H-2,3-benzodiazepin-4-one has shown potential in modulating inflammatory pathways. Research indicates that it may inhibit the release of pro-inflammatory cytokines, suggesting its utility in treating inflammatory and autoimmune disorders. These findings are supported by in vitro and in vivo studies, which highlight its dual role in both neurological and immunological contexts.

The synthesis and optimization of 3,5-Dihydro-3-methyl-4H-2,3-benzodiazepin-4-one have also been a focus of recent research. Advances in synthetic chemistry have enabled the production of derivatives with enhanced bioavailability and reduced side effects. These developments are critical for transitioning the compound from preclinical to clinical stages.

Despite these promising results, challenges remain in the clinical translation of 3,5-Dihydro-3-methyl-4H-2,3-benzodiazepin-4-one. Issues such as pharmacokinetics, long-term safety, and formulation stability need to be addressed in future studies. Nevertheless, the compound's multifaceted pharmacological profile positions it as a valuable candidate for further investigation.

In conclusion, 3,5-Dihydro-3-methyl-4H-2,3-benzodiazepin-4-one (CAS: 400819-99-0) represents a promising therapeutic agent with applications spanning neurology and immunology. Ongoing research is expected to further elucidate its mechanisms and expand its clinical potential, making it a compound of significant interest in the field of chemical biology and medicine.

Recommended suppliers
Shanghai Pearlk Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shenzhen Yaoyuan R&D Center Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shenzhen Yaoyuan R&D Center Co.,Ltd
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
Shandong Jing Kun Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Jing Kun Chemical Co.,Ltd.